2-(4-(Trifluoromethyl)phenyl)azetidine
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Overview
Description
2-(4-(Trifluoromethyl)phenyl)azetidine is an organic compound with the molecular formula C10H10F3N. It belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The presence of a trifluoromethyl group attached to the phenyl ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Trifluoromethyl)phenyl)azetidine typically involves the reaction of 4-(trifluoromethyl)benzylamine with an appropriate azetidinone precursor. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the amine, followed by nucleophilic substitution with the azetidinone . The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of automated systems and real-time monitoring can further improve the scalability and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-(Trifluoromethyl)phenyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azetidine ring to more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced azetidine derivatives, and various substituted azetidines, depending on the specific reagents and conditions used .
Scientific Research Applications
2-(4-(Trifluoromethyl)phenyl)azetidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-(4-(Trifluoromethyl)phenyl)azetidine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with the azetidine ring’s ability to form stable complexes with metal ions, contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylphenyl)azetidine
- 2-(4-Chlorophenyl)azetidine
- 2-(4-Fluorophenyl)azetidine
Uniqueness
Compared to its analogs, 2-(4-(Trifluoromethyl)phenyl)azetidine is unique due to the presence of the trifluoromethyl group, which significantly alters its electronic and steric properties. This modification enhances its stability, reactivity, and biological activity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C10H10F3N |
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Molecular Weight |
201.19 g/mol |
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]azetidine |
InChI |
InChI=1S/C10H10F3N/c11-10(12,13)8-3-1-7(2-4-8)9-5-6-14-9/h1-4,9,14H,5-6H2 |
InChI Key |
DYTVOYUSMCQGDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC1C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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